molecular formula C19H20N4O2 B2725754 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea CAS No. 70862-92-9

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea

Cat. No. B2725754
CAS RN: 70862-92-9
M. Wt: 336.395
InChI Key: ZWLWHRUIMHFTBQ-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea, also known as DPPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPPU is a urea derivative that has been synthesized using different methods, and it has been found to have significant biological activity.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is not fully understood, but it is believed to inhibit the activity of the enzyme acetohydroxyacid synthase (AHAS). AHAS is an enzyme that is involved in the biosynthesis of branched-chain amino acids, and its inhibition leads to the accumulation of toxic intermediates and ultimately cell death.
Biochemical and Physiological Effects
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of various weeds and cancer cells, and it has been studied for its potential applications in various fields. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has also been found to have toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.

Advantages and Limitations for Lab Experiments

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has several advantages for lab experiments. It is easy to synthesize, and it has been found to have significant biological activity. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea can be used as a tool compound to study the mechanism of action of AHAS inhibitors and their potential applications in various fields. However, 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has limitations for lab experiments. It has toxic effects on non-target organisms, and its use as a herbicide or insecticide needs to be studied further to assess its potential environmental impact.

Future Directions

There are several future directions for the study of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea. One of the most promising directions is its use as a herbicide. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. Further studies are needed to assess its potential environmental impact and its effectiveness in the field. Another future direction is its use as a potential treatment for cancer. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to assess its potential as a cancer treatment and its toxicity in vivo. Other potential future directions include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.
Conclusion
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is a urea derivative that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods, and it has been found to have significant biological activity. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been studied for its potential applications as a herbicide, a cancer treatment, an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease. Further studies are needed to assess its potential environmental impact and its toxicity in vivo.

Synthesis Methods

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea can be synthesized using different methods. One of the most common methods is the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained after purification using column chromatography. Other methods include the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl chloroformate or the reaction of 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)hydrazine with 4-methylphenyl isothiocyanate.

Scientific Research Applications

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to have significant biological activity, and it has been studied for its potential applications in various fields. One of the most promising applications of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea is its use as a herbicide. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has been found to inhibit the growth of various weeds, and it has been studied as a potential alternative to traditional herbicides. 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea has also been studied for its potential applications in cancer treatment. It has been found to inhibit the growth of cancer cells and induce apoptosis. Other potential applications of 1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea include its use as an antifungal agent, an insecticide, and a potential treatment for Alzheimer's disease.

properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-9-11-15(12-10-13)20-19(25)21-17-14(2)22(3)23(18(17)24)16-7-5-4-6-8-16/h4-12H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLWHRUIMHFTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322322
Record name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646398
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea

CAS RN

70862-92-9
Record name 1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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